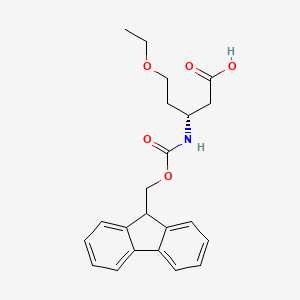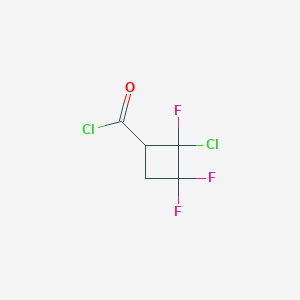
2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride: is an organofluorine compound characterized by the presence of chlorine and fluorine atoms attached to a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride typically involves the reaction of cyclobutane derivatives with chlorinating and fluorinating agents
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The reaction conditions are carefully monitored to optimize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or aldehydes.
Oxidation Reactions: The compound can undergo oxidation to form more complex fluorinated compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield various substituted cyclobutane derivatives.
- Reduction reactions produce alcohols or aldehydes.
- Oxidation reactions result in more oxidized fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential to modify the pharmacokinetic properties of drug candidates. Fluorinated compounds often exhibit improved metabolic stability and membrane permeability, making them valuable in drug design.
Industry: The compound is used in the production of specialty materials, including fluorinated polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and chemically resistant materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of electronegative fluorine and chlorine atoms influences the reactivity of the cyclobutane ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-2,3,3-trifluoro-1-methylcyclobutane-1-carbonyl chloride
- 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile
Comparison: Compared to similar compounds, 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in applications where these properties are desired.
Eigenschaften
CAS-Nummer |
51504-22-4 |
|---|---|
Molekularformel |
C5H3Cl2F3O |
Molekulargewicht |
206.97 g/mol |
IUPAC-Name |
2-chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C5H3Cl2F3O/c6-3(11)2-1-4(8,9)5(2,7)10/h2H,1H2 |
InChI-Schlüssel |
WSUFNRLZNNXPOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C1(F)F)(F)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
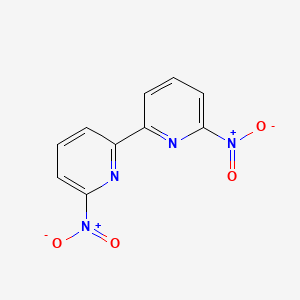

![1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)

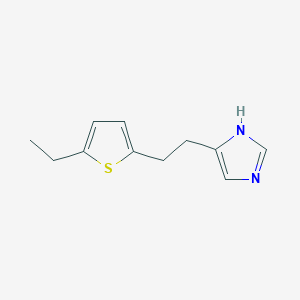
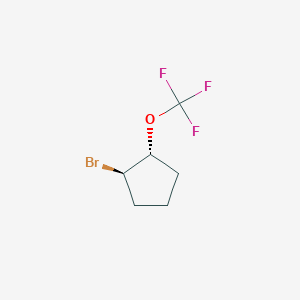
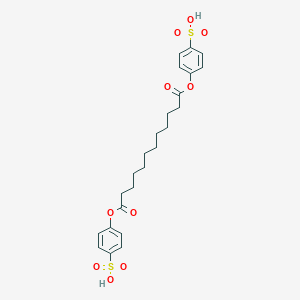
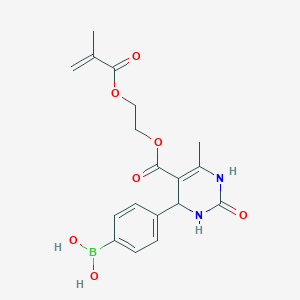
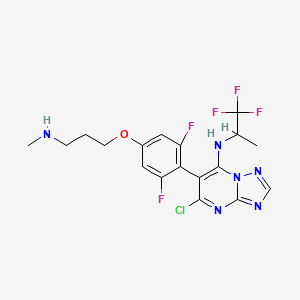
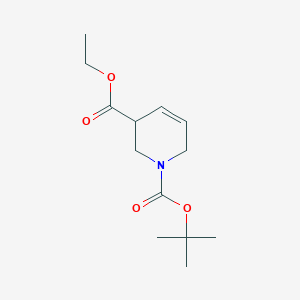

![2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B12828164.png)
